molecular formula C7H6N2O B1303863 Imidazo[1,2-a]pyridin-8-ol CAS No. 69214-22-8

Imidazo[1,2-a]pyridin-8-ol

Cat. No. B1303863
CAS RN: 69214-22-8
M. Wt: 134.14 g/mol
InChI Key: VPUDIWIKGNMSOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazo[1,2-a]pyridin-8-ol is a valuable heterocyclic scaffold in organic synthesis and pharmaceutical chemistry . It is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .


Synthesis Analysis

The synthesis of Imidazo[1,2-a]pyridin-8-ol employs different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A review on the synthesis of this scaffold has been reported .


Molecular Structure Analysis

The molecular structure of Imidazo[1,2-a]pyridin-8-ol hydrochloride is represented by the linear formula C7H7ClN2O . The molecular weight is 170.6 .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines are functionalized through various radical reactions. These include transition metal catalysis, metal-free oxidation, and photocatalysis strategies . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .


Physical And Chemical Properties Analysis

Imidazo[1,2-a]pyridin-8-ol hydrochloride is a yellow solid . The storage temperature is 0-5°C .

Future Directions

Imidazo[1,2-a]pyridines have attracted significant interest due to their promising and diverse bioactivity, which includes applications in medicinal chemistry and material science . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . This suggests potential future directions in the development of new synthesis strategies and applications for Imidazo[1,2-a]pyridin-8-ol.

properties

IUPAC Name

imidazo[1,2-a]pyridin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c10-6-2-1-4-9-5-3-8-7(6)9/h1-5,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPUDIWIKGNMSOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=CN=C2C(=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imidazo[1,2-a]pyridin-8-ol

CAS RN

69214-22-8
Record name imidazo[1,2-a]pyridin-8-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Imidazo[1,2-a]pyridin-8-ol
Reactant of Route 2
Reactant of Route 2
Imidazo[1,2-a]pyridin-8-ol
Reactant of Route 3
Reactant of Route 3
Imidazo[1,2-a]pyridin-8-ol
Reactant of Route 4
Reactant of Route 4
Imidazo[1,2-a]pyridin-8-ol
Reactant of Route 5
Imidazo[1,2-a]pyridin-8-ol
Reactant of Route 6
Reactant of Route 6
Imidazo[1,2-a]pyridin-8-ol

Citations

For This Compound
23
Citations
R Rydzkowski, D Blondeau, C Cazé… - … Section C: Crystal …, 1988 - scripts.iucr.org
(IUCr) Study of imidazo[1,2-a]pyridin-8-ol. 2. Crystal structure Acta Crystallographica Section C Crystal Structure Communications 0108-2701 research papers (organic compounds) …
Number of citations: 5 scripts.iucr.org
MV Aanandhi, R Kamalraj, CN Hemalatha… - Journal of Pharmacy …, 2012 - researchgate.net
ABSTRACT Treatment of p-methyl acetophenone with bromine and aceticacid afforded p-bromo methyl acetophenone (1), which under goes condensation with 2-amino pyridine-3-ol to …
Number of citations: 0 www.researchgate.net
Y Abe, H Kayakiri, S Satoh, T Inoue… - Journal of medicinal …, 1998 - ACS Publications
Recently we reported on overcoming the species difference of our first orally active non-peptide bradykinin (BK) B 2 receptor antagonists, incorporating an 8-[[3-(N-acylglycyl-N-…
Number of citations: 106 pubs.acs.org
AM Palmer, A Zanotti-Gerosa, H Nedden - Tetrahedron: Asymmetry, 2008 - Elsevier
The novel complex RuCl 2 [(S)-Xyl-P-Phos][(S)-DAIPEN] was identified as a highly active catalyst for the asymmetric reduction of a variety of prochiral ketones possessing an imidazo[1,2…
Number of citations: 12 www.sciencedirect.com
JS Choi, JJ Braymer, SK Park, S Mustafa, J Chae… - Metallomics, 2011 - academic.oup.com
Metal ions associated with amyloid-β (Aβ) species have been suggested to be involved in neurodegeneration leading to the progression of Alzheimer's disease (AD). The role of metal-…
Number of citations: 43 academic.oup.com
J Pabba, N Mohal, A Vasella - Helvetica chimica acta, 2006 - Wiley Online Library
The gluco‐, manno‐, and galacto‐configured imidazopyridine‐5‐carboxylates 5–7, respectively, were synthesized and evaluated as inhibitors of bovine liver β‐glucuronidase. The …
Number of citations: 16 onlinelibrary.wiley.com
MG Savelieff, AS DeToma, JS Derrick… - Accounts of chemical …, 2014 - ACS Publications
Conspectus The development of a cure for Alzheimer’s disease (AD) has been impeded by an inability to pinpoint the root cause of this disorder. Although numerous potential …
Number of citations: 164 pubs.acs.org
D Knez, N Coquelle, A Pišlar, S Žakelj, M Jukič… - European journal of …, 2018 - Elsevier
The limited clinical efficacy of current symptomatic treatment and minute effect on progression of Alzheimer's disease has shifted the research focus from single targets towards multi-…
Number of citations: 79 www.sciencedirect.com
P Shukla, D Deswal, CS Azad… - Future medicinal …, 2019 - Future Science
Aim: The global burden of fungal infections has transitioned from a case–specific observation to a major cause of high human mortality. Therefore, novel compounds with innovative …
Number of citations: 7 www.future-science.com
H Kawada - 2013 - search.proquest.com
Age-related diseases such as age-related cataract, age-related macular degeneration (AMD), and Alzheimer's disease (AD) are associated with the abnormal accumulation of redox-…
Number of citations: 2 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.